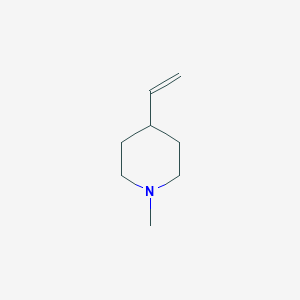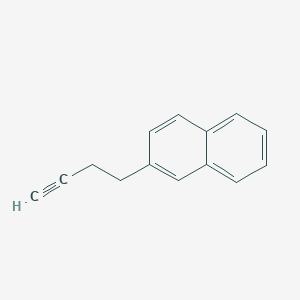
2-(But-3-yn-1-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-yn-1-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring substituted with a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)naphthalene can be achieved through various synthetic routes. One common method involves the reaction of naphthalene with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-yn-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alkenyl or alkyl derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Aplicaciones Científicas De Investigación
2-(But-3-yn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(But-3-yn-1-yl)naphthalene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(But-3-en-1-yl)naphthalene
- 2-(But-3-yn-1-yl)-1-(propan-2-yl)naphthalene
Uniqueness
2-(But-3-yn-1-yl)naphthalene is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The triple bond in the but-3-yn-1-yl group allows for additional chemical transformations that are not possible with the corresponding alkenyl or alkyl derivatives.
Propiedades
Número CAS |
765906-90-9 |
|---|---|
Fórmula molecular |
C14H12 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-but-3-ynylnaphthalene |
InChI |
InChI=1S/C14H12/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h1,4-5,7-11H,3,6H2 |
Clave InChI |
QJYQVXHPPVLPLJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


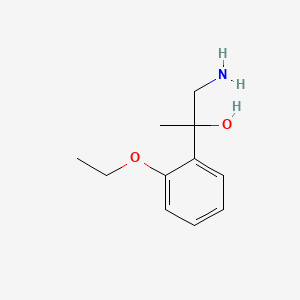
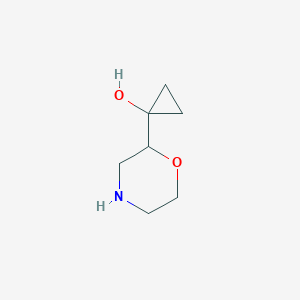
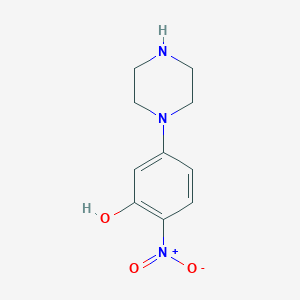
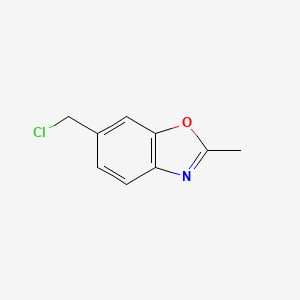
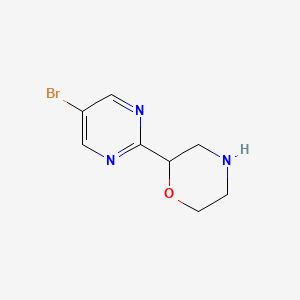
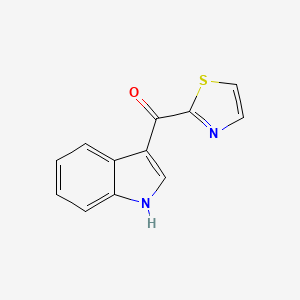
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
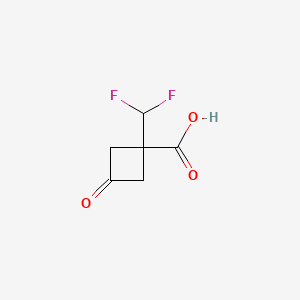
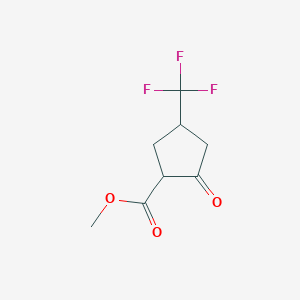
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
